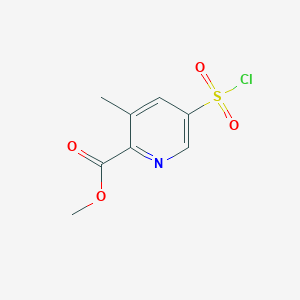

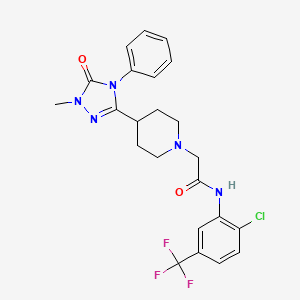

![molecular formula C11H16N4O B2368005 1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2167534-22-5](/img/structure/B2368005.png)

1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one” is a complex organic compound. It contains a triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a common building block in natural products and therapeutic agents .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a copper (I) catalytic system has been developed for the alkyne–azide click reaction . In this process, 3,5-Dibenzylidene-1-(prop-2-yn-1-yl)piperidin-4-ones reacted with alkyl azides in water–tert-butyl alcohol (1:1) in the presence of a mixture of CuSO4·5H2O and sodium ascorbate to afford 3,5-dibenzylidene-1-(1-alkyl-1H-1,2,3-triazol-4-ylmethyl)piperidin-4-ones in good yields .Molecular Structure Analysis

The molecular structure of “1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one” is likely to be complex due to the presence of the triazole and piperidine rings. The triazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving “1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one” are likely to be diverse, given the reactivity of the triazole and piperidine moieties. For instance, the triazole ring can participate in click reactions, as mentioned in the synthesis analysis .将来の方向性

The future directions for “1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one” could involve further exploration of its biological activities and potential applications in drug development, given the broad range of activities exhibited by compounds containing triazole and piperidine rings . Additionally, the development of more efficient synthetic routes could also be a focus of future research.

特性

IUPAC Name |

1-[3-(triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-2-11(16)14-6-3-4-10(8-14)9-15-7-5-12-13-15/h2,5,7,10H,1,3-4,6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWLDWVORYUHQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)CN2C=CN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

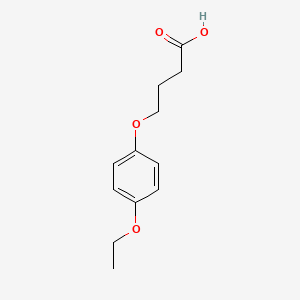

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2367923.png)

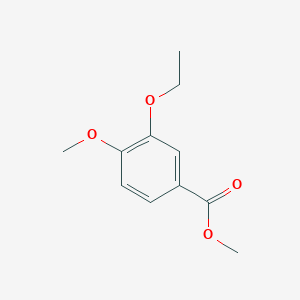

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2367924.png)

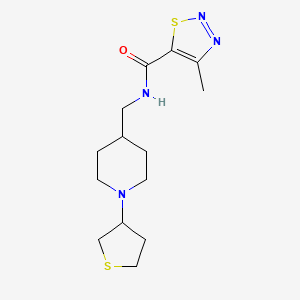

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2367930.png)

![9-(4-ethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367933.png)

![5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B2367941.png)

![2,6-difluoro-N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2367944.png)